N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide

Description

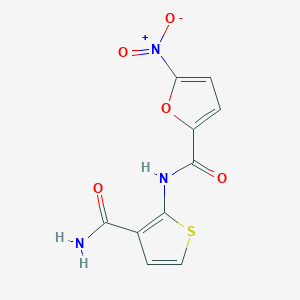

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide is a heterocyclic carboxamide derivative featuring a 5-nitrofuran moiety linked via an amide bond to a substituted thiophene ring.

Properties

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5S/c11-8(14)5-3-4-19-10(5)12-9(15)6-1-2-7(18-6)13(16)17/h1-4H,(H2,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKLMDNHTFDHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329284 | |

| Record name | N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268512 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

848179-97-5 | |

| Record name | N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the carbamoyl group. The furan ring is then synthesized and nitrated to introduce the nitro group. Finally, the two rings are coupled under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The thiophene and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene and furan rings.

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues in the 5-Nitrofuran Carboxamide Family

Compound A : N-(4-methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (CAS-derived structure from )

- Structural Differences : Replaces the thiophene-carbamoyl group with a substituted phenyl ring (methoxy and trifluoromethyl substituents).

- Synthesis : Synthesized via coupling of 5-nitrofuran-2-carboxylic acid with 4-methoxy-3-(trifluoromethyl)aniline, yielding 67% purity after silica gel chromatography .

Compound B: 5-Nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide (from )

- Structural Differences: Incorporates a quinoxaline-di-N-oxide scaffold instead of thiophene.

- Synthesis: Reacts 3-amino-1,4-di-N-oxide-quinoxaline-2-carbonitrile with 5-nitrofuran-2-carboxylic acid in DMF under anhydrous conditions .

- Biological Relevance : Similar nitro-heterocycles are associated with antimicrobial and antiparasitic activity due to nitro group redox reactivity.

Thiophene/Thiazole-Based Carboxamides

Compound C : N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()

- Structural Differences : Uses a thiazole ring instead of thiophene and nitrothiophene instead of nitrofuran.

- Synthesis : Couples 5-nitrothiophene-2-carboxylic acid with substituted thiazol-2-amine using HATU/triethylamine.

- Key Properties : Molecular formula C₁₆H₁₀F₃N₃O₄S₂; 42% purity (LCMS) .

Compound D: 5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide ()

- Structural Differences: Dihydrothiophene core with cyano and phenyl substituents.

- Key Properties : White solid, m.p. 284–285°C; elemental analysis: C 63.77%, H 5.02%, N 14.47% .

Pharmacologically Relevant Carboxamides

Compound E : Rivaroxaban-related J ()

- Structural Differences: Complex oxazolidinone and morpholino substituents; molecular weight 1066.68 g/mol.

- Application : Anticoagulant derivatives, highlighting the versatility of carboxamides in drug design .

- Structural Differences : Cyclopentyl/cyclopropyl substituents; molecular weight 461.02 g/mol.

- Application : Inhibitor of WIP1 phosphatase, demonstrating carboxamide utility in oncology .

Biological Activity

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide is an organic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Structure

The compound features a thiophene ring substituted with a carbamoyl group and a furan ring with a nitro group. Its IUPAC name is this compound, and its CAS number is 848179-97-5.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇N₃O₅S |

| Molecular Weight | 251.25 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that compounds with nitro groups, including this compound, exhibit significant antimicrobial activity. The nitro group can undergo bioreduction within microbial cells, leading to the generation of reactive intermediates that disrupt cellular functions.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various nitro compounds, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antibacterial potential .

Anticancer Activity

The compound has shown promise in anticancer research. Nitro compounds are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).

Research Findings

A recent study investigated the cytotoxic effects of this compound on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that the compound induced significant cell death at concentrations above 50 µM, with an IC50 value of approximately 45 µM for MCF-7 cells .

The biological activity of this compound is linked to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It can bind to cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

- Redox Activity : The nitro group plays a crucial role in redox reactions, contributing to oxidative stress in target cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide | Moderate | High |

| N-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid | Low | Low |

This table illustrates that while this compound exhibits high antimicrobial activity, its anticancer effects are moderate compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.